molecular formula C5H12BrN B1581674 Trimethylvinylammonium bromide CAS No. 10603-92-6

Trimethylvinylammonium bromide

Cat. No. B1581674
CAS RN: 10603-92-6
M. Wt: 166.06 g/mol
InChI Key: IDVSELVVGYIOEX-UHFFFAOYSA-M
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Description

Trimethylvinylammonium bromide, also known as neurine bromide, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of Trimethylvinylammonium bromide is C5H12BrN, and its molecular weight is 166.06 .


Physical And Chemical Properties Analysis

Trimethylvinylammonium bromide is a solid at 20 degrees Celsius . It has a molecular weight of 166.06 and a molecular formula of C5H12BrN . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Nanoparticle Modification and Stability

Trimethylvinylammonium bromide plays a significant role in nanoparticle research, particularly in modifying the surface properties and enhancing the stability of nanoparticles. Dewi et al. (2014) describe a method for ligand exchange on gold nanoparticles using trimethylammonium bromide variants, resulting in thiol-coated nanoparticles that remain stable and retain their size and morphology in aqueous dispersion (Dewi, Laufersky, & Nann, 2014). Similarly, Sobhan, Withford, and Goldys (2010) demonstrate the use of cetyl trimethylammonium bromide (CTAB) in producing gold nanoparticle suspensions with superior colloidal stability, highlighting its potential for use in various nanotechnology applications (Sobhan, Withford, & Goldys, 2010).

Drug Delivery and Biomedical Applications

In the field of drug delivery, trimethylammonium bromide derivatives are used as excipients for binding and controlled release of drugs. Jackson et al. (2011) discuss the use of nanocrystalline cellulose (NCC) with cetyl trimethylammonium bromide (CTAB) for binding hydrophobic anticancer drugs, demonstrating controlled release over a two-day period (Jackson, Letchford, Wasserman, Ye, Hamad, & Burt, 2011). Additionally, Wang et al. (2013) investigate the surface chemistry of gold nanorods coated with CTAB, finding that their unique bilayer structure rather than charge is responsible for cell membrane damage and cytotoxicity, providing insights for the design of biocompatible nanomaterials (Wang, Jiang, Ji, Bai, Zhao, Wu, & Chen, 2013).

Surface Chemistry and Interface Science

In surface chemistry, the adsorption behavior of alkyltrimethylammonium bromide surfactants at the air/water interface is of significant interest. Cuong V. Nguyen et al. (2017) provide insights into the adsorption effectiveness of various trimethylammonium bromide surfactants, contributing to the design of new cationic surfactants (Nguyen, Nguyen, & Phan, 2017). Similarly, Gilányi et al. (2008) explore the adsorption of alkyl trimethylammonium bromides at the air/water interface, providing novel insights into the formation of a liquid-like alkane film at certain adsorbed amounts (Gilányi, Varga, Stubenrauch, & Mészáros, 2008).

Safety and Hazards

Trimethylvinylammonium bromide is considered hazardous. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

ethenyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N.BrH/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVSELVVGYIOEX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909874
Record name N,N,N-Trimethylethenaminium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylvinylammonium bromide

CAS RN

10603-92-6
Record name Ethenaminium, N,N,N-trimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10603-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, trimethylvinyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurine bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116832
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Record name N,N,N-Trimethylethenaminium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(vinyl)ammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the signs of 14N–H spin-spin coupling constants in trimethylvinylammonium bromide?

A1: Determining the signs (positive or negative) of the 14N–H coupling constants, relative to a known coupling like the geminal H–H coupling, provides valuable information about the electronic structure and bonding in the molecule. [] This information helps researchers understand how electron density is distributed around the nitrogen atom and its neighboring protons, offering insights into the molecule's reactivity and potential interactions with other molecules. [] The study by Lunazzi et al. utilized heteronuclear magnetic double resonance techniques to achieve this, confirming earlier predictions about the signs of these coupling constants. []

Q2: How does the knowledge about the signs of indirect 14N–1H spin couplings in trimethylvinylammonium bromide contribute to our understanding of its structure?

A2: While the abstract of the second paper doesn't provide specific results, the title itself points to the importance of these couplings in understanding the molecule's structure. [] Indirect spin-spin couplings, also known as scalar couplings, arise from the interaction of nuclear spins through the bonding electrons. The magnitude and sign of these couplings depend on factors like bond angles, dihedral angles, and the hybridization of the involved atoms. [] Therefore, knowing the signs of the 14N–1H couplings allows researchers to confirm or refine existing structural models of trimethylvinylammonium bromide and provides a basis for comparison with similar molecules. This information is crucial for understanding the compound's overall three-dimensional shape and its influence on potential interactions.

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